Cas no 886503-01-1 (2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
886503-01-1 structure
Product Name:2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Numero CAS:886503-01-1
MF:C13H11F3N2O2S
MW:316.298852205276
MDL:MFCD06739363
CID:3056859
PubChem ID:16394834
Update Time:2025-06-13
2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-((1-Phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- CS-0240884
- MFCD06739363
- BBL030643
- AKOS000313126
- LKB50301
- 2-(1-phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid
- SB83163
- 2-(1-phenylethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-((1-phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylicacid
- 886503-01-1
- VS-09945
- EN300-230410
- STK350481
- 2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole -5-carboxylic acid
-
- MDL: MFCD06739363
- Inchi: 1S/C13H11F3N2O2S/c1-7(8-5-3-2-4-6-8)17-12-18-10(13(14,15)16)9(21-12)11(19)20/h2-7H,1H3,(H,17,18)(H,19,20)
- Chiave InChI: XQIRHLUYXPQAKF-UHFFFAOYSA-N
- Sorrisi: S1C(C(=O)O)=C(C(F)(F)F)N=C1NC(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 316.04933326Da
- Massa monoisotopica: 316.04933326Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 375
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 90.5Ų
2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027723-250mg |
2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid |
886503-01-1 | 250mg |
£144.00 | 2022-02-28 | ||
| Fluorochem | 027723-1g |
2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid |
886503-01-1 | 1g |
£287.00 | 2022-02-28 | ||
| Fluorochem | 027723-5g |
2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid |
886503-01-1 | 5g |
£782.00 | 2022-02-28 | ||
| Chemenu | CM527811-1g |
2-((1-Phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylic acid |
886503-01-1 | 95% | 1g |
$571 | 2023-01-04 | |
| Enamine | EN300-230410-0.05g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 0.05g |
$108.0 | 2024-06-20 | |
| Enamine | EN300-230410-0.1g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 0.1g |
$161.0 | 2024-06-20 | |
| Enamine | EN300-230410-0.25g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 0.25g |
$229.0 | 2024-06-20 | |
| Enamine | EN300-230410-0.5g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 0.5g |
$360.0 | 2024-06-20 | |
| Enamine | EN300-230410-1.0g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 1.0g |
$462.0 | 2024-06-20 | |
| Enamine | EN300-230410-2.5g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 2.5g |
$728.0 | 2024-06-20 |
2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Letteratura correlata
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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